Ethyl 2-(2-(2,4-dichlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate
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Overview
Description
Ethyl 2-(2-(2,4-dichlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate, also known as DIC, is a synthesized chemical compound with potential applications in various fields of research and industry. It is related to the thiazole scaffold, which has been associated with a wide range of biological activities .
Molecular Structure Analysis
The molecular formula of DIC is C18H14Cl2N2O4S, and its molecular weight is 425.28. Thiazoles, which DIC is a derivative of, are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .Scientific Research Applications
Heterocyclic Compound Synthesis and Biological Activities
Research has explored the synthesis of heterocyclic compounds and their derivatives, highlighting their potential in developing pharmacologically active agents. For instance, studies have shown the synthesis of imidazothiazole and imidazobenzothiazole derivatives, evaluating their anti-inflammatory, analgesic, and antipyretic activities, alongside their ulcerogenic potential (Abignente et al., 1983). Such research underscores the importance of heterocyclic chemistry in discovering new therapeutic agents.
Anticancer Activity
Another area of application is in the synthesis of novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors. These compounds have been evaluated for their anticancer activity against colon HCT-116 human cancer cell lines, with several derivatives displaying potent activity (Abdel-Motaal et al., 2020). This highlights the role of ethyl benzothiazole derivatives in developing potential anticancer agents.
Antimicrobial Evaluation
Synthesis and characterization of ethyl benzothiazole derivatives have also been linked to antimicrobial studies. Compounds such as ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates have been synthesized and evaluated for their anti-microbial activities, showcasing the potential of these compounds in addressing microbial resistance (Spoorthy et al., 2021).
Synthesis of Complex Heterocycles
Further, research into the synthesis of complex heterocycles, such as the preparation of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo(4,5)thiazolo-(3,2-a) pyridine-4-carboxylate derivatives, demonstrates the versatility of these compounds in organic synthesis. These efforts underline the importance of such molecules in constructing sophisticated chemical architectures for various applications (Mohamed, 2014).
Mechanism of Action
Target of Action
The primary targets of Ethyl 2-(2-(2,4-dichlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been reported to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The specific mode of action of This compound It is known that the biological outcomes of thiazole derivatives are greatly affected by substituents on a particular position of the thiazole ring .
Biochemical Pathways
The exact biochemical pathways affected by This compound Thiazole derivatives have been reported to induce biological effects through various targets .
Result of Action
The molecular and cellular effects of This compound One thiazolyl thiazolidine-2,4-dione derivative has shown comparable antifungal activity againstC. albicans and C. glabrata to the standard drug ketoconazole .
Properties
IUPAC Name |
ethyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O4S/c1-2-25-17(24)10-3-5-13-15(7-10)27-18(21-13)22-16(23)9-26-14-6-4-11(19)8-12(14)20/h3-8H,2,9H2,1H3,(H,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDSJDLQYALCSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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